molecular formula C8H6BrF3OS B6199999 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene CAS No. 2169014-04-2

4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene

Cat. No.: B6199999
CAS No.: 2169014-04-2
M. Wt: 287.1
InChI Key:
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Description

4-Bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene, also known as “BMTFB”, is an organic compound belonging to the class of benzene derivatives. It is a colorless liquid with a pungent odor and a low melting point. BMTFB has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an attractive option for use in laboratory experiments.

Scientific Research Applications

BMTFB has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of nanomaterials, such as carbon nanotubes. BMTFB is also used in analytical chemistry, as it can be used to detect the presence of certain compounds in a sample. It is also used in the study of the structure and reactivity of organic molecules.

Mechanism of Action

BMTFB is a reactive compound that can undergo a variety of reactions, depending on the conditions. For example, it can undergo nucleophilic substitution reactions, electrophilic substitution reactions, and addition reactions. It can also undergo oxidation and reduction reactions. The reactivity of BMTFB is due to the presence of the bromine atom, which is a strong nucleophile.
Biochemical and Physiological Effects
BMTFB is not known to have any direct effects on the human body. However, it can be toxic if inhaled or ingested in large quantities. In addition, BMTFB can be irritating to the eyes and skin, and can cause respiratory irritation if inhaled.

Advantages and Limitations for Lab Experiments

The main advantage of BMTFB is its low melting point, which makes it easy to handle and store. It is also relatively inexpensive and can be easily obtained. Additionally, it is a highly reactive compound and can be used in a variety of reactions.
The main limitation of BMTFB is its toxicity. It should be handled with care and only in well-ventilated areas. In addition, it is a flammable liquid and should be stored away from sources of heat or ignition.

Future Directions

The future of BMTFB is promising. It can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it can be used in the synthesis of nanomaterials, such as carbon nanotubes. It can also be used in analytical chemistry to detect the presence of certain compounds in a sample. Finally, BMTFB can be used in the study of the structure and reactivity of organic molecules.

Synthesis Methods

BMTFB can be synthesized from the reaction of 4-bromo-2-methylthiophenol and trifluoromethoxybenzene in the presence of sodium hydroxide. The reaction takes place at room temperature and is typically complete within 24 hours. The product is then isolated by distillation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene involves the introduction of a bromine atom, a methylsulfanyl group, and a trifluoromethoxy group onto a benzene ring.", "Starting Materials": [ "4-bromo-1-(trifluoromethoxy)benzene", "methylsulfonyl chloride", "sodium iodide", "copper(I) iodide", "copper(II) sulfate", "sodium sulfide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "acetone", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-1-(trifluoromethoxy)benzene", "4-bromoanisole is reacted with trifluoromethoxyphenyllithium in diethyl ether to yield 4-bromo-1-(trifluoromethoxy)benzene.", "Step 2: Synthesis of 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene", "4-bromo-1-(trifluoromethoxy)benzene is reacted with methylsulfonyl chloride in the presence of sodium iodide and copper(I) iodide in acetone to yield 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)benzene.", "Step 3: Synthesis of 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene", "4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)benzene is reacted with sodium sulfide in the presence of copper(II) sulfate and sodium hydroxide in water to yield 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene.", "Step 4: Purification of 4-bromo-2-(methylsulfanyl)-1-(trifluoromethoxy)benzene", "The crude product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, and then drying with magnesium sulfate." ] }

2169014-04-2

Molecular Formula

C8H6BrF3OS

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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